molecular formula C8H18Hg B1605461 Mercury, dibutyl- CAS No. 629-35-6

Mercury, dibutyl-

Cat. No. B1605461
CAS RN: 629-35-6
M. Wt: 314.82 g/mol
InChI Key: CCYKQVBIPYDCKS-UHFFFAOYSA-N
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Description

Mercury, dibutyl- is also known as Dibutylmercury or Di-n-butyl mercury . It is represented by the molecular formula C8H18Hg .

Scientific Research Applications

1. Separation of Mercury from Waste Water

A key application of dibutyl-mercury compounds is in the separation of mercury from wastewater. The liquid membrane process (LMP) uses dibutylbenzoylthiourea as a carrier, showing high efficiency in transferring mercury from wastewater, with over 95% transferred in most cases within three minutes (Weiss, Grigoriev, & Mühl, 1982).

2. Air Quality Monitoring

Dibutyl mercury can be detected in air by collecting in isopropyl alcohol and determining through bromination, followed by reaction with ditolyl mercury and dithizone. This method can determine concentrations as low as 0.5 mg/M3, useful in both laboratory and field settings (Quino, 1962).

3. Microencapsulation for Mercury Removal

The synthesis of microcapsules containing extractant agents, including dibutyl compounds, has been investigated for mercury removal from water. Microcapsules containing specific agents demonstrate significant mercury removal and retention capabilities (Alcázar et al., 2015).

4. Mercury Measurement and Control Technologies

Dibutyl-mercury compounds have contributed to the development of novel sorbents and techniques for mercury removal from gas streams. This research is crucial for planning mercury removal, decontamination, and waste minimization strategies (O'dowd, Hargis, Granite, & Pennline, 2004).

5. Development of Sensitive Mercury Detection Techniques

Innovative techniques using gold nanoparticles and resonators have been explored for the detection of divalent mercury. These methods offer high sensitivity and potential applications in enhancing water quality monitoring (Chu et al., 2018).

properties

IUPAC Name

dibutylmercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.Hg/c2*1-3-4-2;/h2*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYKQVBIPYDCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Hg]CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Hg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060871
Record name Mercury, dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mercury, dibutyl-

CAS RN

629-35-6
Record name Dibutylmercury
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mercury, dibutyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mercury, dibutyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Mercury, dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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